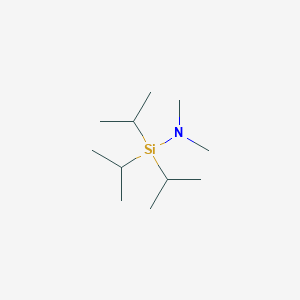

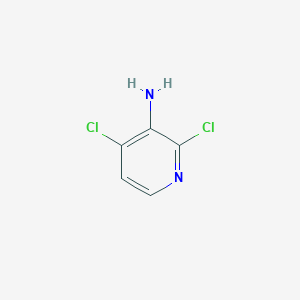

3-アミノ-2,4-ジクロロピリジン

概要

説明

3-Amino-2,4-dichloropyridine is a compound of interest in the synthesis of various chemical structures and materials due to its reactive chloro and amino groups. Its chemical structure allows for a wide range of reactions, making it a versatile precursor in organic synthesis and materials science.

Synthesis Analysis

The synthesis of 3-Amino-2,4-dichloropyridine derivatives and related compounds involves multiple steps, including oxidative decarboxylation, iodination, and condensation reactions. A method described for the synthesis of related pyrrolidines and piperidines involves oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, indicating a pathway that could be adapted for 3-Amino-2,4-dichloropyridine synthesis (Boto et al., 2001). Additionally, an improved large-scale synthesis of 2-Amino-4-chloropyridine, a related compound, suggests potential methodologies for efficiently synthesizing 3-Amino-2,4-dichloropyridine (Gudmundsson et al., 1997).

Molecular Structure Analysis

Molecular structure analysis of compounds related to 3-Amino-2,4-dichloropyridine, such as 4-amino-2,6-dialkylamino-pyridines, provides insights into the steric and electronic effects influencing their chemical behavior. These analyses are crucial for understanding the reactivity and potential applications of 3-Amino-2,4-dichloropyridine (Menichincheri et al., 2003).

Chemical Reactions and Properties

3-Amino-2,4-dichloropyridine undergoes various chemical reactions, including substitution, addition, and cyclization, due to its reactive amino and chloro groups. Studies on similar compounds reveal the potential for creating complex structures through domino reactions, indicating the versatility of 3-Amino-2,4-dichloropyridine in synthetic chemistry (Miliutina et al., 2018).

Physical Properties Analysis

The physical properties of 3-Amino-2,4-dichloropyridine, such as melting point, boiling point, and solubility, are essential for its handling and application in various reactions. While specific studies on 3-Amino-2,4-dichloropyridine were not found, analyses of related compounds can provide a basis for predicting its physical behavior.

Chemical Properties Analysis

The chemical properties of 3-Amino-2,4-dichloropyridine, including acidity, basicity, and reactivity with various reagents, are critical for its application in synthesis. Research on analogous compounds, such as various amino-pyridines, helps in understanding the reactivity patterns and stability of 3-Amino-2,4-dichloropyridine under different conditions (Krishnakumar et al., 2006).

科学的研究の応用

エネルギッシュな材料の合成

3-アミノ-2,4-ジクロロピリジンは、新しいエネルギッシュな材料の合成に使用できます . これらの材料は、高密度、高生成熱、および良好な爆轟特性を有する新しい複素環式化合物に焦点を当てています . これらの化合物中のニトロ基の存在は、酸素バランスと密度を高め、爆轟性能を向上させます .

不感度高性能爆薬(IHE)の開発

不感度高性能爆薬(IHE)を合成するために使用される効果的なアプローチの1つは、可能な限り最大の窒素をエネルギッシュな材料に組み込むことです . 3-アミノ-2,4-ジクロロピリジンはこのプロセスで使用できます .

ピリジンのニトロ誘導体の合成

ピリジン化合物は再び注目を集めており、ピリジンのニトロ誘導体とその二環式類似体の潜在的な用途は、新規な不感度爆薬の合成について報告されています . 3-アミノ-2,4-ジクロロピリジンは、これらの化合物の合成に使用できます .

アミノニトロピリジンの合成

より強力で感度の低いエネルギッシュな材料を探求する中で、研究者はアミノニトロピリジンに関心を持っています . 3-アミノ-2,4-ジクロロピリジンは、これらの化合物の合成に使用できます .

融合した複素環式化合物の合成

Safety and Hazards

“3-Amino-2,4-dichloropyridine” is classified as a hazardous substance . It has the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

将来の方向性

While the future directions for “3-Amino-2,4-dichloropyridine” are not explicitly mentioned in the retrieved sources, it’s worth noting that the synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . This suggests that “3-Amino-2,4-dichloropyridine” and its derivatives could potentially be explored further in this context.

特性

IUPAC Name |

2,4-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJYSZWQVCWDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431811 | |

| Record name | 3-Amino-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173772-63-9 | |

| Record name | 3-Amino-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)

![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)

![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)

![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)